Morpholine, 2-methoxy-4-methyl- (9CI)
Description
Morpholine, 2-methoxy-4-methyl- (9CI) is a substituted morpholine derivative characterized by a methoxy group at the 2-position and a methyl group at the 4-position of the morpholine ring. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds, modulating lipophilicity, and influencing pharmacokinetic properties. The introduction of substituents like methoxy and methyl groups alters electronic, steric, and physicochemical properties, making this compound distinct in applications such as CNS drug development and selective molecular recognition .
Properties
CAS No. |
141478-12-8 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.175 |
IUPAC Name |
2-methoxy-4-methylmorpholine |
InChI |
InChI=1S/C6H13NO2/c1-7-3-4-9-6(5-7)8-2/h6H,3-5H2,1-2H3 |
InChI Key |
PKWJODGDINWEEL-UHFFFAOYSA-N |
SMILES |
CN1CCOC(C1)OC |
Synonyms |
Morpholine, 2-methoxy-4-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Substituent Effects :
- Methoxy Group (2-position) : The electron-withdrawing methoxy group reduces the basicity of the morpholine nitrogen compared to unsubstituted morpholine. Piperidine, a saturated six-membered ring lacking oxygen, is significantly more basic (ΔpKa ~1.9) than morpholine derivatives, further reduced by substituents like methoxy .
Table 1: Structural and Electronic Properties of Morpholine Derivatives
Physicochemical Properties
Lipophilicity and Solubility :
- However, the 4-methyl group counterbalances this by enhancing lipophilicity, which may improve blood-brain barrier penetration .
Table 2: Physicochemical Data
| Compound | Molecular Weight | LogP (Predicted) | Water Solubility |
|---|---|---|---|
| 2-Methoxy-4-methyl-morpholine (9CI) | 145.21 | 0.98 | Moderate |
| 4-Acetyl-2,6-dimethyl-morpholine (9CI) | 157.21 | 1.12 | Low |
| Morpholine | 87.12 | -0.86 | High |
Selective Binding and Toxicity :
- The 2-methoxy-4-methyl substitution in 9CI contributes to selective recognition of c-MYC G-quadruplex DNA, with fluorescent intensity and binding kinetics influenced by substituent positioning .
- Compared to other morpholine derivatives (e.g., Azone), 9CI lacks the long alkyl chains associated with skin irritation risks, making it safer for therapeutic applications .
Q & A
Basic: What are the standard synthetic routes for Morpholine, 2-methoxy-4-methyl- (9CI) derivatives?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting substituted amines with ethylene oxide or epichlorohydrin under basic conditions (e.g., NaOH catalysis) to form the morpholine ring. Post-synthetic modifications, such as methoxy and methyl group introductions, may use alkylation or oxidation-reduction steps. Key reagents include sodium hydride in dimethylformamide (DMF) for substitutions and hydrogen peroxide/acetic acid for oxidations .
Advanced: How can reaction conditions be optimized to minimize byproduct formation during synthesis?
Methodological Answer:
Optimization requires systematic variation of catalysts, temperatures, and reaction times. For instance, CuI catalysts can enhance selectivity in cross-coupling reactions, reducing side products like unreacted intermediates. Kinetic monitoring via HPLC or in-situ FTIR helps identify optimal termination points. Statistical tools (e.g., Design of Experiments) can model interactions between variables (e.g., solvent polarity, catalyst loading) to predict ideal conditions .
Basic: What analytical techniques are used to confirm the structure and purity of Morpholine, 2-methoxy-4-methyl- (9CI)?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR verify substituent positions and ring integrity.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.
- Melting Point Analysis: Consistency with literature values (e.g., 184°C for related morpholine derivatives) indicates purity .
Advanced: How should researchers address discrepancies in reported biological activity data (e.g., cytotoxicity)?
Methodological Answer:
Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). Mitigation strategies include:
- Standardized Assays: Use validated protocols (e.g., MTT assays with triplicate technical replicates).
- Positive Controls: Compare with known cytotoxic agents (e.g., doxorubicin).
- Statistical Validation: Apply ANOVA or t-tests to assess significance of activity differences .
Basic: What safety precautions are critical when handling this compound due to its potential carcinogenicity?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Storage: Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent hazardous reactions .
Advanced: How can decomposition products of Morpholine, 2-methoxy-4-methyl- (9CI) be identified under high-temperature conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Monitor mass loss at elevated temperatures (e.g., 200–300°C).
- Gas Chromatography-Mass Spectrometry (GC-MS): Capture volatile decomposition products (e.g., CO, CO, nitrogen oxides).
- Reference SDS Data: Compare with known hazardous byproducts listed in safety sheets .
Advanced: What methodologies evaluate the compound’s reactivity with oxidizing agents?
Methodological Answer:
- Controlled Reactivity Tests: Expose the compound to incremental concentrations of HO or KMnO in inert solvents.
- Kinetic Profiling: Use UV-Vis spectroscopy to track absorbance changes indicative of oxidation.
- Hazard Analysis: Identify exothermic peaks via Differential Scanning Calorimetry (DSC) .
Basic: What purification methods are effective for isolating Morpholine, 2-methoxy-4-methyl- (9CI)?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures to remove impurities based on solubility differences.
- Column Chromatography: Employ silica gel with eluents like ethyl acetate/hexane (3:7 ratio) for high-purity isolation .
Advanced: How can mechanistic studies elucidate its anticancer activity?
Methodological Answer:
- DNA Interaction Assays: Gel electrophoresis or ethidium bromide displacement tests assess intercalation.
- Enzyme Inhibition Studies: Screen against kinases (e.g., PI3K) using fluorogenic substrates.
- In Silico Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins .
Advanced: How to resolve contradictions in reported physical properties (e.g., melting points)?
Methodological Answer:
- Reproducibility Checks: Synthesize the compound using published protocols and compare results.
- Cross-Validation: Use complementary techniques (e.g., DSC for melting point verification alongside traditional capillary methods).
- Purity Assessment: Quantify impurities via HPLC and correlate with property variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
